molecular formula C8H5BrClN B2738118 2-(2-Bromo-6-chlorophenyl)acetonitrile CAS No. 76574-39-5

2-(2-Bromo-6-chlorophenyl)acetonitrile

Cat. No. B2738118
CAS RN: 76574-39-5
M. Wt: 230.49
InChI Key: KEEAMGRPGIYUKK-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chlorophenyl)acetonitrile is a chemical compound with the CAS Number: 76574-39-5 . It has a molecular weight of 230.49 and its linear formula is C8H5BrClN .


Molecular Structure Analysis

The InChI code for 2-(2-Bromo-6-chlorophenyl)acetonitrile is InChI=1S/C8H5BrClN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-(2-Bromo-6-chlorophenyl)acetonitrile is a solid at room temperature . The compound’s water solubility is 0.0849 mg/ml , indicating it is soluble . It has a lipophilicity Log Po/w (iLOGP) of 2.05 , suggesting it has moderate lipophilicity.

Scientific Research Applications

Organic Synthesis and Cyanomethylation

Acetonitrile is commonly used as an organic solvent and can serve as an important intermediate in organic synthesis. The conversion reactions of acetonitrile as a building block have become an attractive field in organic chemistry. Specifically, in the realm of electrochemical conversions involving acetonitrile, its good conductivity and environmentally friendly features make it a powerful tool for producing nitrogen-containing compounds or nitrile-containing compounds . Researchers have explored various synthetic methods to incorporate acetonitrile into complex molecules.

Clopidogrel Synthesis

2-(2-Bromo-6-chlorophenyl)acetonitrile has been employed in the synthesis of clopidogrel, a platelet aggregation inhibitor. This application highlights its role in pharmaceutical research and drug development .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(2-bromo-6-chlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEAMGRPGIYUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-6-chlorophenyl)acetonitrile

Synthesis routes and methods

Procedure details

A solution of 31.3 g of the crude 6-chloro-alpha,2-dibromotoluene in 100 ml of warm ethanol is treated with a solution of 6.7 g of potassium cyanide in 10 ml of water and the mixture is heated at reflux for 4 hours. The crude product is isolated by pouring the cooled reaction mixture into water and filtering the resulting precipitate. Recrystallization of this solid from aqueous ethanol then gives 12.4 g of 2-bromo-6-chlorophenylacetonitrile, mp 82°-84° C.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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